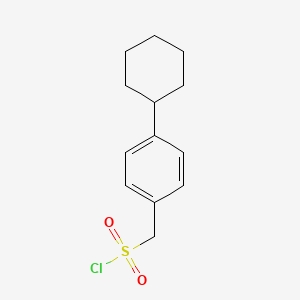
(4-Cyclohexylphenyl)methanesulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Synthesis Processes
In the realm of organic synthesis, methanesulfonyl chloride is a pivotal reagent. For instance, it is utilized in the ammonification process to synthesize methylsulfonamide, where cyclohexane acts as a solvent, achieving a product yield of 87%-89% under optimized conditions (Zhao Li-fang, 2002). Furthermore, it is integral in the synthesis of cardo polysulfonates, showcasing excellent antibacterial activity and chemical resistance, highlighting its utility in creating materials with specific properties (Y. Patel & P. H. Parsania, 2002).
Polymer Modification
Methanesulfonyl chloride is also a key player in polymer science, particularly in the modification of polymers. It has been demonstrated to add across the double bonds in cis-1,4-polybutadiene, leading to highly regioselective addition and forming products with significant instability that can be stabilized through further reactions (G. M. Buchan & G. G. Cameron, 1978).
Chemical Properties and Reactions
The molecular structure and reactivity of methanesulfonyl chloride have been extensively studied. For example, its structure in vapor was elucidated through electron diffraction, providing insight into its geometric parameters and contributing to a deeper understanding of its reactivity (M. Hargittai & I. Hargittai, 1973). Its role in the one-electron reduction process, leading to the formation of sulfonyl radicals, underscores its importance in studies related to redox chemistry and the potential applications in isomerization processes (M. Tamba et al., 2007).
Safety and Hazards
“(4-Cyclohexylphenyl)methanesulfonyl chloride” should be handled with care. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . Contact with skin and eyes should be avoided, and contaminated clothing should be washed before reuse .
properties
IUPAC Name |
(4-cyclohexylphenyl)methanesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClO2S/c14-17(15,16)10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h6-9,12H,1-5,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIJMBTBTBIIKRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)CS(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Cyclohexylphenyl)methanesulfonyl chloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(4-ethylpiperazine-1-carbonyl)-7-(furan-2-ylmethyl)-1,3-dimethyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B2777722.png)
![5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-7-carboxylic acid](/img/structure/B2777723.png)

![3-(2-ethoxyethyl)-1,7,8-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2777726.png)
![6-(2,4-Dimethylphenyl)-4,7,8-trimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2777727.png)


![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-(2-fluorophenyl)acetamide](/img/structure/B2777730.png)

![N-(1-cyano-1-cyclopropylethyl)-2-[(5-phenyl-1,3-oxazol-2-yl)sulfanyl]acetamide](/img/structure/B2777734.png)


